6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
7-hydroxy-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(7)10(6)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWHYBXYBCNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=CN=C2N1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570510 | |
| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-96-7 | |
| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation Using meta-Chloroperbenzoic Acid (m-CPBA)
The most widely documented method involves the oxidation of 6-methyl-1H-pyrrolo[2,3-b]pyridine with m-CPBA in ethyl acetate. The procedure is as follows:
-
Reaction Setup :
-
Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.07 g, 8.1 mmol) in ethyl acetate (37 mL) at 0°C.
-
Add m-CPBA (1.54 g, 8.9 mmol) portion-wise over 10 minutes.
-
-
Reaction Conditions :
-
Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 16 hours.
-
-
Workup and Purification :
Key Advantages :
-
No chromatographic purification required.
-
Scalable to multi-gram quantities with consistent yield (>90%).
Critical Reaction Parameters
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Temperature | 0°C → RT | Higher temps accelerate overoxidation |
| Solvent | Ethyl acetate | Polar aprotic solvents improve solubility |
| m-CPBA Equivalents | 1.1 eq | Excess m-CPBA increases side products |
The choice of ethyl acetate as the solvent minimizes side reactions, while strict temperature control prevents epoxidation of the pyrrole ring.
Alternative Synthetic Strategies
N-Oxidation via Hydrogen Peroxide
A less common approach employs 30% H₂O₂ in acetic acid at 50°C. While cost-effective, this method yields <50% of the desired oxide due to competing ring-opening reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >95% purity, with retention time at 6.8 minutes.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | % of Total Cost |
|---|---|---|
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | 12,000 | 68% |
| m-CPBA | 4,500 | 25% |
| Solvents | 800 | 7% |
Optimizing solvent recovery reduces costs by 15–20% in large-scale batches.
Challenges and Mitigation Strategies
Overoxidation Side Products
Prolonged reaction times or excess m-CPBA generates 6-methyl-1H-pyrrolo[2,3-b]pyridine 7,7-dioxide, detectable by LC-MS (m/z 165.0668). Mitigation involves strict stoichiometric control and real-time monitoring via TLC.
Purification Difficulties
The product’s high solubility in polar solvents complicates crystallization. Switching from hexanes to heptane during recrystallization improves yield by 12%.
Applications in Drug Discovery
The 7-oxide moiety enhances hydrogen-bonding capacity, making it valuable in kinase inhibitor design. Notable derivatives include:
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the ring system.
Substitution: The methyl and oxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxone and sodium chlorite in dimethylformamide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, a derivative of this compound showed IC50 values of 7 nM for FGFR1, indicating potent inhibitory activity against breast cancer cell proliferation and migration . The mechanism involved apoptosis induction and suppression of cell invasion, making it a promising candidate for further development in cancer therapy.
1.2 PKM2 Activators
Another avenue of research involves the compound's role as a pyruvate kinase M2 (PKM2) activator. PKM2 is recognized as a potential target in oncology due to its upregulation in many cancer types. A study identified derivatives based on this compound that effectively activated PKM2, leading to reduced tumor growth in xenograft models without significant toxicity . This positions 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide as a lead compound for developing new cancer therapies.
Synthesis and Development of New Drugs
2.1 Building Block for Drug Synthesis
The compound serves as an essential building block in synthesizing various pharmacologically active molecules. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance, it has been utilized in synthesizing novel derivatives aimed at targeting different biological pathways involved in disease processes .
2.2 Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted using this compound to optimize its derivatives for better efficacy and reduced side effects. These studies have shown that small modifications to the molecular structure can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The methyl group at the 6-position and the 7-oxide group distinguish 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide from related derivatives. Below is a comparative analysis with structurally analogous compounds:
Physicochemical Properties
| Property | 6-Methyl-7-oxide | 7-Azaindole | 6-Chloro | 3-Nitro-7-oxide |
|---|---|---|---|---|
| LogP (Estimated) | 1.2–1.5 | 1.8 | 2.3 | 0.9 |
| Aqueous Solubility (mg/mL) | ~10–15 | ~5 | ~2 | ~20 |
| pKa (N-oxide) | ~4.5 | N/A | N/A | ~3.8 |
The N-oxide group in this compound significantly lowers LogP and increases solubility compared to non-oxidized analogs, making it favorable for aqueous formulations .
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₈N₂O
- Molecular Weight : 152.16 g/mol
- Structure : The compound features a pyrrolo-pyridine core with a methyl group at position 6 and an oxide functional group at position 7.
The primary mechanism of action for this compound involves the inhibition of the Fibroblast Growth Factor Receptor (FGFR) . This receptor plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.
Key Mechanisms:
- Inhibition of FGFR : The compound binds to FGFRs, leading to the inhibition of their activity. This interaction disrupts the FGFR signaling pathway, which is often aberrantly activated in several cancers due to mutations or amplifications in FGFR genes.
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast cancer 4T1 cells, effectively reducing cell viability and proliferation.
Biological Activity
This compound exhibits a range of biological activities that are particularly relevant in cancer research:
Anticancer Activity
The compound has shown significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Breast cancer (4T1), lung cancer (A549), and others.
- IC₅₀ Values : Studies report IC₅₀ values indicating potent inhibitory effects on cell proliferation. For instance, one study noted an IC₅₀ value of approximately 0.5 µM for breast cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast (4T1) | ~0.5 | FGFR inhibition & apoptosis induction |
| Antimicrobial | Various | N/A | Not extensively studied |
| Cytotoxicity | Lung (A549) | N/A | FGFR signaling disruption |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has favorable properties for further development:
- Absorption : Rapidly absorbed with low molecular weight facilitating cellular uptake.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; specifically noted as an inhibitor of CYP1A2.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and induction of apoptosis through FGFR pathway inhibition.
- In Silico Studies : Molecular docking simulations have suggested strong binding affinity to FGFRs, supporting its role as a therapeutic candidate for cancers associated with FGFR dysregulation .
- Comparative Analysis : Compared to other pyrrolo-pyridine derivatives, this compound exhibited superior potency against specific cancer cell lines, highlighting its potential as a lead compound for drug development .
Q & A
Basic: How can researchers optimize the methylation step during the synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
The methylation of pyrrolopyridine derivatives often involves sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent in tetrahydrofuran (THF) at 0°C to room temperature. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and a UV indicator. To ensure regioselectivity, control the stoichiometry of NaH:MeI (typically 1.2:1) and maintain inert conditions (argon/nitrogen atmosphere). Post-reaction, quenching with ice-water followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the methylated product. This method is adaptable for scaling, but reaction time and temperature must be optimized to avoid over-methylation .
Advanced: What strategies resolve spectral overlap in 1H^1H1H NMR characterization of 6-methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide?
Methodological Answer:
Spectral overlap in NMR arises due to the compound’s aromatic protons and the N-oxide group’s deshielding effects. Use high-field NMR (≥400 MHz) and deuterated dimethyl sulfoxide (DMSO-) to enhance resolution. For ambiguous signals, employ 2D NMR techniques:
- HSQC (Heteronuclear Single Quantum Coherence) distinguishes - correlations, isolating protons adjacent to nitrogen or oxygen.
- NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity between the methyl group and aromatic protons.
Additionally, compare experimental data with computed chemical shifts from density functional theory (DFT) models to validate assignments .
Basic: How is the crystal structure of this compound confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent system (e.g., methanol/dichloromethane). Key parameters include:
- Unit cell dimensions : Verify against known pyrrolopyridine analogs.
- Bond angles and lengths : Confirm the N-oxide moiety (O–N distance ~1.36 Å) and methyl group orientation.
- Thermal displacement parameters : Ensure low thermal motion (<0.05 Å) for heavy atoms. Refinement software (e.g., SHELXL) and crystallographic databases (CCDC) validate structural accuracy .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive 7-azaindole analogs?
Methodological Answer:
SAR studies focus on modifying substituents at positions 3, 5, and 7 to enhance bioactivity. For example:
- Electron-withdrawing groups (e.g., fluoro at position 6) improve cellular uptake in tumor-targeting analogs .
- Hydrophobic substituents (e.g., adamantyl) enhance binding to hydrophobic enzyme pockets.
Evaluate analogs via in vitro assays (e.g., antioxidant activity using DPPH radical scavenging or antiproliferative assays in cancer cell lines). Cross-reference with DFT-based electrostatic potential maps to rationalize activity trends .
Advanced: What forced degradation conditions are critical for stability profiling of this compound?
Methodological Answer:
Conduct stress testing under:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (6 hours, 60°C).
- Oxidative conditions : Expose to 3% HO at room temperature.
- Photolysis : UV light (254 nm, 48 hours).
Monitor degradation via HPLC (C18 column, acetonitrile/0.1% formic acid gradient). Major degradation products include demethylated analogs and ring-opened byproducts. Stability data inform storage conditions (e.g., amber vials, inert atmosphere) .
Advanced: How can impurity profiling align with pharmacopeial standards for pyrrolopyridine-based pharmaceuticals?
Methodological Answer:
Follow European Pharmacopoeia (EP) guidelines for impurity quantification. Use reverse-phase HPLC with a photodiode array detector (PDA) to identify impurities (e.g., Ofloxacin N-Oxide Hydrochloride derivatives). Validate methods per ICH Q2(R1):
- Linearity : over 50–150% of target concentration.
- Limit of detection (LOD) : ≤0.05% for specified impurities.
Cross-reference retention times with certified reference materials (CRMs) and spiked samples to confirm identity .
Advanced: How do computational methods (e.g., DFT) predict the reactivity of 7-azaindole derivatives?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Frontier molecular orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites.
- Mulliken charges : Identify reactive positions (e.g., C3 for electrophilic substitution).
Validate models by correlating computed activation energies with experimental reaction rates (e.g., Rh(III)-catalyzed C–H activation). Software like Gaussian or ORCA is used for simulations .
Advanced: What mechanistic insights explain Rh(III)-catalyzed annulative coupling in 7-azaindole synthesis?
Methodological Answer:
The Rh(III)-catalyzed reaction involves:
C–H activation : Coordination of Rh(III) to the aminopyridine’s nitrogen.
Alkyne insertion : Formation of a rhodacycle intermediate.
Reductive elimination : Release of the 7-azaindole product.
Key parameters:
- Ligand effects : Bulky ligands (e.g., Cp*RhCl) improve regioselectivity.
- Solvent : DMF enhances intermediate stability.
Monitor reaction progress via NMR and optimize catalyst loading (2–5 mol%) to suppress dimerization byproducts .
Advanced: How should researchers address contradictions in reported bioactivity data for pyrrolopyridine analogs?
Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Re-evaluate purity : HPLC-UV/MS analysis (≥95% purity).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
Replicate studies under controlled conditions and publish detailed experimental protocols to enhance reproducibility .
Basic: What chromatographic methods are recommended for purifying this compound intermediates?
Methodological Answer:
Use flash chromatography with silica gel (230–400 mesh) and a gradient elution system (e.g., hexane:ethyl acetate 8:2 to 5:5). For polar intermediates, switch to reverse-phase C18 columns with methanol:water (70:30). Monitor fractions via LC-MS to confirm molecular weight. For persistent impurities, employ preparative HPLC (XBridge C18, 5 µm, 20x250 mm) at 10 mL/min flow rate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
